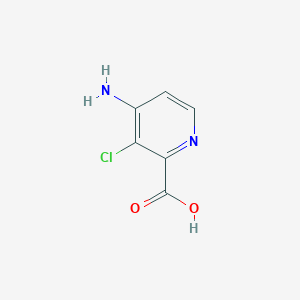

4-Amino-3-chloropyridine-2-carboxylic acid

Description

Significance of Pyridinecarboxylic Acid Derivatives in Contemporary Chemical Sciences

Pyridinecarboxylic acid derivatives represent a class of compounds with significant versatility and a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry. nih.gov These compounds are derivatives of pyridine (B92270), a basic heterocyclic organic compound, and are characterized by the presence of at least one carboxylic acid group. ontosight.aiwikipedia.org The three basic isomers are picolinic acid, nicotinic acid, and isonicotinic acid. wikipedia.org

The significance of these derivatives in modern pharmaceuticals is extensive; they form the structural core of drugs developed for treating a variety of conditions, including infections and inflammation. nih.gov The presence of the nitrogen atom in the aromatic ring, combined with the carboxylic group, imparts unique properties. nih.gov The carboxylic group adds polarity and can coordinate with metal ions, a useful feature for enzyme inhibition. nih.gov Furthermore, the pyridine ring can be easily substituted at various positions, allowing for the fine-tuning of a molecule's activity and selectivity. nih.gov This structural flexibility has made pyridinecarboxylic acid derivatives a focal point in the search for new therapeutic agents. nih.govontosight.ai

Structural Features and Their Fundamental Influence on Molecular Reactivity

Pyridine Ring : As a heterocyclic aromatic ring, it provides a stable scaffold. The nitrogen atom in the ring has a lone pair of electrons, making the compound basic and capable of interacting with acids or metal ions. ontosight.ai

Carboxylic Acid Group : Located at the 2-position, this acidic group can donate a proton and participate in hydrogen bonding. It is a key site for reactions such as esterification and amide bond formation, and its ability to coordinate with metals is important in biological contexts like enzyme inhibition. nih.gov

Amino Group : Positioned at the 4-position, this group is basic and can act as a nucleophile. Its presence can influence the electronic properties of the pyridine ring and provides a site for further chemical modification. chemicalbook.commdpi.com

Chlorine Atom : The halogen at the 3-position is an electron-withdrawing group, which influences the acidity of the carboxylic acid and the basicity of the amino group and the pyridine nitrogen. It also serves as a potential site for nucleophilic substitution reactions under certain conditions. chemicalbook.com

The interplay of these functional groups—the acidic carboxylic acid, the basic amino group, and the electron-withdrawing chlorine on an aromatic pyridine core—creates a molecule with complex and versatile reactivity, making it a valuable intermediate in organic synthesis. chemicalbook.com

Table 1: Physicochemical Properties of 4-Amino-3-chloropyridine-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 76165-18-9 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | White to light yellow crystalline powder |

Note: Data sourced from multiple chemical suppliers. biosynth.comchemicalbook.com

Table 2: Influence of Structural Features on Molecular Reactivity

| Structural Feature | Position | Influence on Reactivity |

|---|---|---|

| Pyridine Ring | Core | Provides a stable aromatic scaffold; nitrogen atom imparts basicity. ontosight.ai |

| Carboxylic Acid | C2 | Acidic site, enables salt formation, esterification, and metal coordination. nih.gov |

| Chlorine Atom | C3 | Electron-withdrawing, influences acidity/basicity, potential reaction site. chemicalbook.com |

| Amino Group | C4 | Basic and nucleophilic site, enables further functionalization. chemicalbook.commdpi.com |

Overview of Research Trajectories for Halogenated Aminopyridinecarboxylic Acids

Research into halogenated compounds, particularly those built on amino acid or peptide scaffolds, is a dynamic area of study. The introduction of halogen atoms into organic molecules is a powerful tool for modifying their physicochemical and structural properties. researchgate.netcnr.it Halogenation can enhance hydrophobicity and, in the context of peptides and their mimics, can influence biological activity. nih.gov

For halogenated aminopyridinecarboxylic acids, research often focuses on leveraging the unique properties conferred by the halogen atom. Studies have explored how halogenation impacts molecular interactions, such as the formation of cocrystals and molecular salts. For instance, research on related compounds like 4-amino-2-chloropyridine (B126387) has demonstrated its use as a coformer in cocrystallization with organic acids, where it engages in hydrogen bonding and other noncovalent interactions to form stable supramolecular assemblies. mdpi.com

The trajectory for this class of compounds is pointed towards synthesizing novel structures with tailored biological or material properties. The halogen atom is not just a simple substituent but a functional tool used to fine-tune molecular shape, electronic distribution, and interaction capabilities, which can be crucial for applications in medicinal chemistry and materials science. researchgate.netnih.gov The strategic placement of amino, chloro, and carboxylic acid groups on a pyridine framework provides a versatile platform for developing new molecules with specific, targeted functions.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMORBPDRBXCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376437 | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76165-18-9 | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Chloropyridine 2 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 4-Amino-3-chloropyridine-2-carboxylic acid by introducing the amino group onto a pre-existing chlorinated pyridine (B92270) carboxylic acid framework.

Ammoniation and Acidification Route Utilizing 4-Chloropyridine-2-carboxylic Acid or its Formate (B1220265) Salt

A primary method for direct synthesis involves the ammoniation of a 4-chloropyridine (B1293800) derivative followed by acidification. This process typically utilizes starting materials such as 3,4,5,6-tetrachloropyridine-2-carboxylic acid or its formate salt. google.com The reaction proceeds by nucleophilic substitution, where an ammonia (B1221849) source displaces a chlorine atom on the pyridine ring. The use of the formate salt can be advantageous as it is water-miscible, potentially improving reaction efficiency and reducing reaction times. google.com

The general steps involve reacting the chlorinated pyridine precursor with an ammoniating agent, such as liquefied ammonia or ammonia gas, often in an aqueous medium. google.comgoogle.com Following the amination reaction, the mixture is acidified with a mineral acid, like hydrochloric acid (HCl), to a pH of 1-2. This acidification step protonates the carboxylate group, leading to the precipitation of the final this compound product, which can then be isolated by filtration. google.com

Optimized Reaction Conditions and Parameters for Amination and Acidification

The efficiency of the amination and acidification process is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, pressure, reaction time, and the choice of base.

The reaction is typically conducted in an autoclave or a pressure-resistant reactor to accommodate the use of liquefied ammonia and the pressures generated at elevated temperatures. google.com Temperatures for the amination step generally range from 100°C to 140°C, with reaction times varying from 0.5 to 10 hours. google.com

The choice of base to form the initial salt of the carboxylic acid can influence the reaction's success. Sodium hydroxide, potassium hydroxide, or ammonium (B1175870) bicarbonate are commonly used to convert the starting carboxylic acid into its more water-soluble salt form. google.com After the amination is complete, any excess ammonia is typically removed before the acidification step. google.com The careful control of these parameters is crucial for achieving high yields, which have been reported to be in the range of 75-91%. google.com

Below is a table summarizing various reaction conditions reported for this synthetic route:

| Starting Material | Base | Ammoniating Agent | Temperature | Time | Yield |

| 4-chloropyridine-2-carboxylic acid | Potassium Hydroxide | Liquefied Ammonia | 110-120°C | 2.5 hours | 89% |

| 4-chloropyridine-2-carboxylic acid | Sodium Hydroxide | Liquefied Ammonia | 110-125°C | 2.0 hours | 91.3% |

| 4-chloropyridine-2-carboxylic acid | Ammonium Bicarbonate | Not specified | 120-130°C | 3.0 hours | 87% |

This data is compiled from a patent describing the chemical synthesis of related compounds. google.com

Precursor-Based Synthetic Strategies

An alternative to direct synthesis involves multi-step strategies that build or modify a pyridine precursor to arrive at the target molecule.

Condensation of Substituted Pyridine Intermediates

While less common for this specific compound, general pyridine synthesis can involve the condensation of smaller acyclic molecules to form the pyridine ring. However, for this compound, it is more typical to start with a pre-formed pyridine ring and introduce the necessary functional groups.

Regioselective Chlorination and Amination Techniques

A key challenge in pyridine chemistry is controlling the position of incoming functional groups, a concept known as regioselectivity. The synthesis of this compound relies on precise chlorination and amination steps.

For instance, a synthetic route could begin with a pyridine-2-carboxylic acid derivative. guidechem.com This precursor can undergo chlorination to introduce chlorine atoms onto the ring. The directing effects of the existing carboxylic acid group and any other substituents determine the position of chlorination. Subsequent amination, often targeting the 4-position, is then carried out. The reactivity of the pyridine ring is influenced by the electronic nature of its substituents; electron-withdrawing groups can activate certain positions for nucleophilic attack by an amine source. chemicalbook.com

One documented precursor-based route starts with 3,4,5,6-tetrachloropyridine-2-carbonitrile. google.com This compound undergoes ammonolysis, where ammonia selectively displaces the chlorine atom at the 4-position to yield 4-amino-3,5,6-trichloropyridine-2-carbonitrile. This intermediate is then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product. google.com This method has reported total yields of 70-80%. google.com

Role of Catalysts and Solvent Polarity in Targeted Synthesis

The choice of catalysts and solvents plays a critical role in directing the outcome of these synthetic transformations.

In the ammonolysis of tetrachloropyridine-2-carbonitrile, the reaction can be performed under the action of a catalyst, although specific catalysts for this step are not always detailed in general literature. google.com The reaction is often carried out in an organic solvent, and the excess ammonia and solvent can be recovered and reused, which is beneficial for industrial-scale production. google.com

Solvent polarity can significantly affect reaction rates and selectivity. For nucleophilic substitution reactions on the pyridine ring, the solvent's ability to stabilize charged intermediates can be crucial. In some syntheses of related pyridine derivatives, polar solvents are employed to facilitate the reaction. The use of water-miscible starting materials, such as the formate salt of 4-chloropyridine-2-carboxylic acid, highlights the importance of the reaction medium in achieving an efficient synthesis. google.com

Advanced Synthetic Transformations and Derivatization

The unique electronic and steric properties of this compound make it a valuable scaffold for developing more complex molecules. Advanced synthetic strategies can be employed to selectively modify its functional groups or the pyridine core, leading to novel compounds with potential applications in various fields of chemical research.

Functional Group Interconversion Reactions

The existing functional groups on the molecule can be converted into other moieties, significantly expanding its synthetic utility.

The transformation of an aryl amino group into a nitro group is a fundamental reaction in organic synthesis. For aminopyridines, this oxidation can be achieved using various oxidizing agents. Peroxyacids are commonly employed for this purpose. mdpi.com The reaction temperature is a critical parameter for selectivity; higher temperatures generally favor the formation of nitroarenes, whereas nitroso derivatives may be formed at room temperature. mdpi.com Other methods include catalysis with metalloporphyrins or zirconium compounds in the presence of tert-butyl hydroperoxide (TBHP), which have been shown to convert aminopyridines to the corresponding nitropyridines. mdpi.com

Table 1: Common Oxidizing Agents for Amino to Nitro Group Conversion

| Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Peroxyacids (e.g., m-CPBA) | Varies, temperature control is crucial for selectivity. | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Catalyzed by agents like peroxotungstophosphate. | mdpi.com |

The direct reduction of carboxylic acids to primary alcohols is a challenging yet crucial transformation. nih.gov Traditionally, this is accomplished using powerful, stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄) in a dry ether solvent, followed by an acidic workup. chemguide.co.uk

Modern catalytic methods offer milder conditions. For instance, manganese(I) catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) as the reducing agent has proven effective for converting various carboxylic acids into alcohols. nih.gov Another approach involves the activation of the carboxylic acid with cyanuric chloride, followed by reduction with a borohydride (B1222165) exchange resin, which proceeds under mild, room-temperature conditions. jocpr.com These catalytic systems often provide greater functional group tolerance compared to traditional hydride reagents. organic-chemistry.org

Table 2: Comparison of Reducing Systems for Carboxylic Acids

| Reducing Agent/System | Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Dry ethoxyethane, room temp., followed by acid workup. | Powerful, non-selective, reacts violently with water. | chemguide.co.uk |

| Manganese(I) Catalysis with PhSiH₃ | Elevated temperature (e.g., 80 °C) in THF. | Catalytic, uses a stable silane (B1218182) reductant. | nih.gov |

Nucleophilic Substitution Reactions for Halogen Replacement

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. mdpi.com The feasibility of this reaction is highly dependent on the electronic nature of the pyridine ring. In the case of this compound, the electron-donating amino group and the electron-withdrawing carboxylic acid group exert opposing effects on the ring's electron density, influencing the reactivity of the C-Cl bond.

SₙAr reactions on halopyridines can proceed with a variety of nucleophiles, including amines, alkoxides, and thiolates, often requiring specific conditions such as the presence of a base or catalyst. nih.govresearchgate.net For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.gov

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org This methodology is highly applicable to heteroaryl chlorides, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the position of the chlorine atom. researchgate.net

The reaction requires a palladium catalyst, often with specific phosphine (B1218219) ligands, and a base. libretexts.orgsnnu.edu.cn The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. snnu.edu.cn The Suzuki-Miyaura reaction is noted for its mild conditions and tolerance of a wide range of functional groups, making it a valuable tool for derivatizing complex molecules like this compound. snnu.edu.cnmdpi.com

Table 3: Key Components for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Component | Examples | Purpose | Reference(s) |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | libretexts.org |

| Ligand | Bulky phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs) | Stabilizes the catalyst and facilitates the catalytic cycle. | researchgate.netsnnu.edu.cn |

| Base | K₂CO₃, K₃PO₄, KOH | Activates the organoboron species and neutralizes acid formed. | snnu.edu.cnmdpi.com |

Regioselective Halogenation of the Pyridine Ring

Further functionalization of the pyridine ring can be achieved through regioselective halogenation. The introduction of additional halogen atoms (e.g., bromine or iodine) can provide new handles for subsequent cross-coupling or substitution reactions. The position of the new halogen is dictated by the directing effects of the substituents already present on the ring.

The powerful activating and ortho-, para-directing effect of the amino group at the 4-position would strongly influence the regioselectivity of electrophilic halogenation. Consequently, an incoming electrophilic halogen is expected to substitute at the C5 position. Various strategies for the regioselective functionalization of substituted chloropyridines have been explored, sometimes involving halogen–metal exchange on polyhalogenated precursors to achieve the desired substitution pattern. mdpi.com The halogenation of pyridine N-oxides also presents a practical route to specifically substituted halopyridines. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lithium aluminium hydride |

| Phenylsilane |

| Cyanuric chloride |

| tert-Butyl hydroperoxide |

| Triethylamine |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triphenylphosphine |

| Potassium carbonate |

| Potassium phosphate |

Synthesis of Specific Derivatives (e.g., Chloropicolinate Amides and Urea (B33335) Derivatives)

The structural features of this compound, namely the carboxylic acid and the amino group, offer two distinct points for chemical modification, allowing for the synthesis of a variety of derivatives, including amides and ureas.

Chloropicolinate Amides:

The carboxylic acid moiety of this compound is the reactive site for the formation of chloropicolinate amides. This transformation is a standard amide bond formation reaction. The process typically involves the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.

Common methods for carboxylic acid activation include conversion to an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with an amine in the presence of a base to yield the corresponding amide. researchgate.net Alternatively, peptide coupling reagents can be employed for a milder, one-pot synthesis. These reagents, such as 1-[3-(dimethylaminopropyl]-3-ethylcarbodiimide (EDC) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), facilitate the direct reaction between the carboxylic acid and the amine. nih.gov

The reaction scope is broad, allowing for the introduction of various substituents (R¹, R²) depending on the chosen amine, leading to a diverse library of N-substituted 4-amino-3-chloropicolinamide derivatives.

Table 1: Reagents for Amide Synthesis from this compound

| Activation Method | Reagent(s) | Amine | Product |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | R¹R²NH | N,N-disubstituted-4-amino-3-chloropicolinamide |

Urea Derivatives:

The 4-amino group serves as the nucleophilic center for the synthesis of urea derivatives. The formation of ureas from an amine can be achieved through several established synthetic routes. A common method involves the reaction of the amine with an isocyanate. nih.gov In this case, this compound would react with an alkyl or aryl isocyanate (R-N=C=O) to form the corresponding N-(3-chloro-2-carboxypyridin-4-yl)-N'-substituted urea.

Another approach utilizes phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI). nih.gov The amine reacts with these reagents to form a reactive intermediate, which then reacts with a second amine to form an unsymmetrical urea. This method allows for the synthesis of a wide array of urea derivatives by varying the second amine component. For instance, 4-Amino-2-chloropyridine (B126387) is a known precursor for synthesizing N-(2-chloro-4-pyridyl)urea regulators, highlighting the utility of this functional group in forming urea linkages. chemicalbook.com

Table 2: General Schemes for Urea Derivative Synthesis

| Reagent | Intermediate | Second Reactant | General Product Structure |

|---|---|---|---|

| Isocyanate (R-NCO) | Not applicable | None | N-(3-chloro-2-carboxypyridin-4-yl)-N'-R-urea |

Applications of Multicomponent Reactions (e.g., Castagnoli–Cushman Reaction)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors.

The Castagnoli–Cushman Reaction (CCR) is a notable multicomponent reaction that involves the reaction of an imine with a cyclic anhydride (B1165640) to produce a variety of lactams. mdpi.com The scope of the reaction is extensive, accommodating various Schiff bases and anhydrides. mdpi.com

While direct applications of this compound in the Castagnoli–Cushman reaction are not extensively documented, its structural motifs can be envisioned as participating in similar multicomponent processes. For the classic CCR, the core reactants are an amine, an aldehyde (or ketone), and a cyclic anhydride, which first form an imine in situ.

The 4-amino group of the title compound could potentially serve as the amine component in a three-component Castagnoli-Cushman reaction. nih.gov In such a scenario, it would react with an aldehyde and a cyclic anhydride (like homophthalic anhydride) to generate a complex heterocyclic system.

Alternatively, derivatives of this compound could be employed. For instance, if the carboxylic acid group were reduced to an aldehyde, the resulting 4-amino-3-chloropyridine-2-carbaldehyde (B13440745) could participate as the aldehyde component. More plausibly, imines derived from this hypothetical aldehyde could react with cyclic anhydrides in a two-component CCR fashion. Research on the Castagnoli–Cushman reaction has demonstrated its utility in synthesizing a wide array of lactam-containing structures, and the incorporation of a substituted pyridine moiety could lead to novel scaffolds with potential biological or material applications. mdpi.comresearchgate.net

Table 3: Potential Components for a Castagnoli-Cushman Reaction

| Component | Potential Role of this compound or its Derivative | Other Reactants | Product Type |

|---|---|---|---|

| Amine | This compound | Aldehyde (R-CHO), Cyclic Anhydride | Substituted Lactam |

Chemical Reactivity and Supramolecular Interactions

Reactivity Profile as a Versatile Synthetic Building Block

4-Amino-3-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. biosynth.comchemicalbook.com The strategic placement of its reactive sites—the carboxylic acid, the amino group, the pyridine (B92270) ring nitrogen, and the displaceable chlorine atom—allows for a wide range of chemical transformations.

The molecule's utility stems from its capacity to undergo various reactions, including but not limited to:

Amide bond formation: The carboxylic acid group can be readily converted to amides, esters, or other acid derivatives.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the adjacent carboxylic acid and the pyridine ring itself. chemicalbook.comresearchgate.net

Reactions of the amino group: The amino group can be acylated, alkylated, or diazotized, providing a handle for further functionalization.

Modification of the pyridine ring: The pyridine nitrogen can be alkylated or oxidized, and the ring itself can potentially undergo electrophilic substitution, although this is influenced by the competing effects of the attached functional groups.

This multifunctionality makes it an important intermediate for constructing molecules with desired biological or material properties. chemicalbook.com

Mechanistic Principles Governing Reactivity

The reactivity of this compound is governed by a complex interplay of electronic and steric effects originating from its three distinct functional groups.

The amino and carboxylic acid groups exert opposing electronic effects on the pyridine ring, which profoundly influences its reaction pathways.

Amino Group (-NH2): Located at the C4 position, the amino group is a strong electron-donating group. It activates the pyridine ring towards electrophilic attack, primarily at the positions ortho and para to it (C3 and C5). It also increases the basicity of the pyridine ring nitrogen, making it more susceptible to protonation or alkylation.

Carboxylic Acid Group (-COOH): Situated at the C2 position, the carboxylic acid group is a strong electron-withdrawing group. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position (C5). Furthermore, its proximity to the pyridine nitrogen decreases the nitrogen's basicity.

This dichotomy means that reaction conditions can be tuned to favor reactions at different sites. For instance, in acidic media where the amino group is protonated, its activating effect is nullified, and the ring's reactivity is dominated by the deactivating carboxylic acid group.

The chlorine atom at the C3 position plays a dual role. As a halogen, it is an electron-withdrawing group via induction but an electron-donating group through resonance, leading to a net deactivating effect on the ring for electrophilic substitution. However, its most significant role is as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This susceptibility is greatly enhanced by the presence of the electron-withdrawing carboxylic acid group at C2. Nucleophiles can attack the carbon atom bearing the chlorine, leading to its displacement. The efficiency of such SNAr reactions is a cornerstone of the synthetic utility of this molecule.

The efficiency of reactions involving this compound is dictated by the combined steric and electronic landscape of the molecule.

| Effect | Description | Influence on Reactivity |

| Electronic | The C4-amino group donates electron density, activating the ring, while the C2-carboxylic acid and C3-chlorine withdraw electron density, deactivating it. | This push-pull system creates specific sites of high or low electron density, directing incoming reagents. For example, the electron-poor nature of the C3 position enhances its susceptibility to nucleophilic attack. |

| Steric Hindrance | The carboxylic acid group at C2 provides significant steric bulk around the pyridine nitrogen and the C3 position. | This can hinder the approach of large reagents to these sites, potentially lowering reaction rates or favoring reactions at the less hindered C5 and C6 positions. For instance, derivatization of the C2-carboxylic acid may be slower than that of a less hindered acid. |

The interplay of these factors is critical. For example, while the amino group activates the C3 position for electrophilic attack, any such reaction would be sterically hindered by the adjacent carboxylic acid and electronically disfavored by the chlorine atom. Conversely, the electronic pull of the carboxylic acid makes the C3-chlorine an excellent target for SNAr, though the reaction rate may be modulated by the steric bulk of the incoming nucleophile.

Formation of Supramolecular Assemblies

The functional groups of this compound are ideally suited for forming non-covalent interactions, making it an excellent candidate for crystal engineering and the construction of supramolecular assemblies.

Cocrystallization is a primary strategy for modifying the physicochemical properties of a molecule without altering its covalent structure. This involves combining the target molecule with a carefully chosen "co-former" to create a new crystalline solid held together by non-covalent bonds. tbzmed.ac.ir Amino acids and carboxylic acids are common co-formers due to their ability to act as hydrogen bond donors and acceptors. nih.gov

For this compound, several predictable intermolecular interactions, or "supramolecular synthons," can be exploited:

Carboxylic Acid-Pyridine Heterosynthon: This is a robust and common interaction where the acidic proton of the carboxylic acid forms a strong hydrogen bond with the basic nitrogen atom of the pyridine ring (O-H···N). tbzmed.ac.irmdpi.com

Carboxylic Acid Dimer Homosynthon: Two carboxylic acid groups can form a classic hydrogen-bonded dimer.

Amide-based Synthons: The amino group can act as a hydrogen bond donor to a carboxylic acid or other acceptor group on a co-former.

The outcome of cocrystallization—whether a neutral cocrystal or an ionic salt forms—can often be predicted using the ΔpKa rule . mdpi.com This rule states that if the difference between the pKa of the basic group (pyridine nitrogen) and the pKa of the acidic group (co-former's acid) is less than 3, a cocrystal is likely to form. If ΔpKa is greater than 3, proton transfer is likely, resulting in a salt. tbzmed.ac.ir

Furthermore, the chlorine atom can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile, which can further stabilize the crystal lattice. mdpi.comnih.gov

The table below summarizes potential supramolecular interactions with common organic co-formers.

| Co-former Type | Potential Supramolecular Synthons | Governing Interactions |

| Carboxylic Acids | Carboxylic Acid-Pyridine Heterosynthon | Strong O-H···N hydrogen bond |

| Amides | Amine-Carbonyl and Carboxylic Acid-Amide synthons | N-H···O and O-H···O hydrogen bonds |

| Other Pyridines | π–π stacking, Halogen bonding (Cl···N) | van der Waals forces, Electrostatic interactions |

Through these strategies, this compound can be used to design and construct a variety of solid-state materials with tailored structures and properties.

Molecular Salt Formation via Acid-Base Proton Transfer

The formation of molecular salts is a common phenomenon in systems containing both acidic and basic functional groups. In the case of aminopyridine carboxylic acids, the transfer of a proton from the carboxylic acid group to a basic nitrogen atom can lead to the formation of a zwitterionic structure or a salt with a counterion. The likelihood of proton transfer is often predicted by the difference in the pKa values (ΔpKa) between the acidic and basic moieties. A ΔpKa greater than 3 generally favors salt formation, while a value less than 0 typically results in a neutral co-crystal. The intermediate range can yield either species.

In systems involving aminopyridines and carboxylic acids, proton transfer to the pyridine nitrogen is a well-documented phenomenon. For instance, in the proton-transfer compound formed between 2-aminopyridine (B139424) and picolinic acid, crystallographic studies have confirmed that the proton from the carboxylic acid's hydroxyl group migrates to the aromatic nitrogen atom of the pyridine ring. yu.edu.jo This is attributed to the higher basicity of the pyridine nitrogen compared to the amino group nitrogen. Spectroscopic and structural data, such as the elongation of the C-O bonds of the carboxylate group to nearly equal lengths, provide definitive evidence of this proton transfer. yu.edu.jo

While specific experimental data on the proton transfer within this compound is not available in the reviewed literature, the general principles derived from similar structures suggest a high potential for the formation of a zwitterionic molecular salt. The acidic carboxylic acid and the basic pyridine nitrogen within the same molecule create a favorable environment for intramolecular proton transfer.

Elucidation of Non-Covalent Interactions in Solid-State Structures

Hydrogen Bonding: Hydrogen bonds are the most significant intermolecular forces in this system. The carboxylic acid group is a potent hydrogen bond donor, while the amino group can act as both a donor and an acceptor. The pyridine nitrogen and the carbonyl oxygen of the carboxylic acid are effective hydrogen bond acceptors. In related co-crystals of aminopyridines and carboxylic acids, the formation of a robust supramolecular heterosynthon involving a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen (O–H···N) is a recurring motif. rsc.org Furthermore, the amino group can participate in N–H···O or N–H···N hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov For example, in the crystal structure of 2-chloropyridine-3-carboxylic acid, molecules are interconnected by O–H···N hydrogen bonds, forming infinite planar chains. researchgate.net

Halogen Bonding: The chlorine atom at the 3-position of the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the carboxylate group or the nitrogen atom of the amino group. Halogen bonding has been recognized as a significant directional interaction in crystal engineering, often coexisting with and complementing hydrogen bonds to stabilize crystal packing. mdpi.com In co-crystals of 3-chlorobenzoic acid and 4-amino-2-chloropyridine (B126387), halogen-halogen interactions have been observed to play a role in the supramolecular assembly. mdpi.com The interplay between hydrogen and halogen bonding can lead to the formation of specific and predictable supramolecular synthons, which are reliable patterns of intermolecular interactions.

The following table summarizes the potential non-covalent interactions in the solid-state structure of this compound, based on the functionalities present and knowledge from related structures.

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Pyridine Nitrogen, Carbonyl Oxygen, Amino Nitrogen | Formation of primary structural motifs like dimers and chains. |

| Amino Group (-NH₂) | Carbonyl Oxygen, Pyridine Nitrogen, Chlorine Atom | Cross-linking of primary motifs to form sheets and 3D networks. | |

| Halogen Bond | Chlorine Atom (-Cl) | Carbonyl Oxygen, Amino Nitrogen, Pyridine Nitrogen | Directional interactions contributing to the stability and specificity of the crystal packing. |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 4-Amino-3-chloropyridine-2-carboxylic acid would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amine group. The chemical shifts (δ, measured in ppm) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. The integration of the signals would correspond to the number of protons of each type.

¹³C NMR: A carbon-13 NMR spectrum would display individual signals for each unique carbon atom in the molecule, including those in the pyridine ring and the carboxylic acid group. The chemical shifts of these signals would provide insight into the hybridization and chemical environment of each carbon atom.

Data Table: Expected NMR Data (Hypothetical)

| Technique | Expected Signals |

|---|---|

| ¹H NMR | Signals for pyridine ring protons, amine (NH₂) proton, and carboxylic acid (COOH) proton. |

| ¹³C NMR | Signals for the five carbon atoms of the pyridine ring and the carboxylic acid carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretches of the amine group, the C=O stretch of the carboxylic acid, and various C=C and C-N stretches associated with the aromatic ring.

Data Table: Expected FT-IR Absorption Bands (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | Broad band, ~3300-2500 cm⁻¹ |

| N-H (Amine) | ~3500-3300 cm⁻¹ |

| C=O (Carboxylic Acid) | ~1700-1680 cm⁻¹ |

| C=C, C=N (Aromatic Ring) | ~1600-1450 cm⁻¹ |

| C-Cl | ~800-600 cm⁻¹ |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum would likely exhibit absorption maxima (λ_max) in the UV region, corresponding to π→π* transitions within the pyridine ring system. The positions and intensities of these absorptions are influenced by the various substituents on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition and molecular weight of a compound. An HRMS analysis of this compound (Molecular Formula: C₆H₅ClN₂O₂) would provide a precise mass measurement of its molecular ion, confirming its elemental formula. biosynth.com

Data Table: Molecular Formula and Mass

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O₂ |

| Exact Mass | 172.0040 |

Crystallographic Techniques

Crystallographic methods, particularly X-ray diffraction, are the most definitive for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

For instance, PXRD has been effectively used to characterize the products of cocrystallization involving pyridine derivatives, such as the cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine (B126387). mdpi.com In such studies, PXRD patterns are used to confirm the formation of a new crystalline phase, distinct from the starting materials. mdpi.com The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, with its unique peak positions and intensities, serves as a fingerprint for the specific crystalline solid.

Furthermore, detailed crystal structure data for related compounds, like 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate, has been determined using single-crystal X-ray diffraction, a related technique that provides precise atomic coordinates. researchgate.net Such analyses reveal intricate details about molecular conformation and intermolecular interactions, including hydrogen bonding, which are crucial for understanding the solid-state properties of the material. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of this compound from reaction mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like this compound. While a specific application note for the carboxylic acid derivative is not detailed, methods for the closely related compound 4-Amino-3-chloropyridine demonstrate the approach. Amine-containing compounds can be challenging to analyze on conventional silica-based columns due to interactions with residual silanol (B1196071) groups, which can cause peak tailing. mtc-usa.com However, specialized columns, such as those with amide stationary phases or silica (B1680970) hydride-based phases, can provide excellent peak shapes without the need for mobile phase modifiers like ion-pairing agents. mtc-usa.com

A baseline separation of 4-Amino-3-chloropyridine from another compound, Pyrilamine, was achieved using a Cogent Amide™ column, highlighting the unique selectivity this stationary phase offers. mtc-usa.com

Table 1: Example HPLC Method Conditions for a Related Compound

| Parameter | Condition | Source |

|---|---|---|

| Column | Cogent Amide™, 4μm, 100Å (4.6 x 50mm) | mtc-usa.com |

| Mobile Phase A | 90% DI Water / 10% Acetonitrile / 0.1% Formic Acid (v/v) | mtc-usa.com |

| Mobile Phase B | Acetonitrile / 0.1% Formic Acid (v/v) | mtc-usa.com |

| Gradient | 90% B (0-1 min), 90% to 50% B (1-7 min), hold at 90% B (8 min) | mtc-usa.com |

| Flow Rate | 1.0 mL/minute | mtc-usa.com |

| Detection | UV at 244 nm | mtc-usa.com |

| Injection Volume | 2 µL | mtc-usa.com |

Application of Mixed-Mode Chromatography (Reversed-Phase, HILIC, Ion-Exchange)

Mixed-mode chromatography, which combines multiple retention mechanisms such as reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange, offers a powerful platform for analyzing complex mixtures containing compounds with diverse polarities and charges. helixchrom.com This approach provides unique selectivity and can resolve components that are difficult to separate using a single chromatographic mode. helixchrom.combio-rad.com

For pyridine derivatives and other pharmaceutical precursors, a mixed-mode column can utilize a combination of hydrophobic and ion-exchange interactions. helixchrom.com The retention of a molecule like this compound would be influenced by both the nonpolar pyridine ring (reversed-phase interaction) and the ionizable amino and carboxylic acid groups (ion-exchange and HILIC interactions). helixchrom.com By adjusting mobile phase parameters like pH and ionic strength, chromatographers can modulate these interactions to achieve optimal separation. bio-rad.com The synergy between these mechanisms often leads to longer retention and better selectivity compared to traditional single-mode approaches. helixchrom.com This technique is particularly valuable for streamlining method development, as a single column can effectively screen a wide range of analytes. helixchrom.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov In the synthesis of pyridine derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of products. nih.govbeilstein-journals.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel or cellulose) and developing it with an appropriate mobile phase. nih.govreachdevices.com For compounds similar in structure to this compound, typical eluents might include mixtures of chloroform (B151607) and ethyl acetate. nih.gov Visualization of the separated spots can be achieved under UV light or by staining with a chemical reagent such as ninhydrin, which reacts with the primary amino group to produce a colored spot. nih.govgetty.edu The retention factor (Rf value) is a key parameter used to identify compounds by comparing them to known standards. gavinpublishers.com

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound (C₆H₅ClN₂O₂), the theoretical elemental composition can be calculated from its molecular weight (172.57 g/mol ). biosynth.com A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity, as demonstrated in the characterization of other novel heterocyclic compounds. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 41.76% |

| Hydrogen | H | 2.92% |

| Nitrogen | N | 16.23% |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to predict the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule.

For pyridine (B92270) carboxylic acid derivatives, DFT calculations reveal that the pyridine ring and its substituent groups are largely planar. scholarsresearchlibrary.comresearchgate.net Analysis of the bond angles for similar compounds suggests that the carbon and nitrogen atoms of the pyridine ring are sp2 hybridized, leading to a trigonal planar orientation. scholarsresearchlibrary.com The carboxylic acid and amino groups attached to the ring are also typically found to be coplanar with the ring itself. scholarsresearchlibrary.com DFT provides precise values for geometric parameters, which are crucial for understanding the molecule's three-dimensional structure and steric properties.

Table 1: Representative Geometric Parameters from DFT Calculations for a Structurally Similar Compound (4-Amino-3,6-dichloro-2-pyridinecarboxylic acid)

| Parameter | Value (Å or °) | Reference |

|---|---|---|

| C-Cl Bond Length | 1.82 - 1.84 Å | scholarsresearchlibrary.com |

| C-C (Pyridine Ring) Bond Length | ~1.4 Å | scholarsresearchlibrary.com |

| C-N (Pyridine Ring) Bond Angle | ~120° | scholarsresearchlibrary.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scholarsresearchlibrary.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, often referred to as a "soft" molecule. scholarsresearchlibrary.com For related aminopyridine derivatives, the HOMO and LUMO densities are often localized on different parts of the molecule. For instance, in some cases, HOMO densities are localized on the aminopyridine fragment, while LUMO densities are found on the carboxylic acid portion or vice-versa, indicating the primary sites for nucleophilic and electrophilic attack. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for Structurally Similar Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | - | - | 4.89 | scholarsresearchlibrary.com |

| Cocrystal of 3-Chlorobenzoic acid:4-Amino-2-chloropyridine (B126387) | -6.76 | -1.38 | 5.38 | mdpi.com |

| 2-amino-4-chloropyridinium 3-chlorobenzoate | -6.10 | -3.01 | 3.09 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP surface illustrates the electrostatic potential at different points on the electron density surface. These maps use a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For molecules containing electronegative atoms like oxygen, nitrogen, and chlorine, the MEP map highlights these areas as having negative potential. Specifically, the lone pairs of electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of strong negative potential. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the protons of the amino group, are regions of positive potential. researchgate.net This analysis is crucial for predicting how the molecule will interact with other charged or polar species, including its role in forming hydrogen bonds. researchgate.net

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. rsc.org This analysis is based on the electron density (ρ) and its derivative, the reduced density gradient (s). rsc.org By plotting 's' against ρ, regions corresponding to different types of noncovalent interactions can be identified.

These interactions are visualized as isosurfaces in 3D space, which are color-coded to denote the nature and strength of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak van der Waals interactions.

Red surfaces signify repulsive interactions, often due to steric clashes.

This technique is particularly valuable for understanding the supramolecular chemistry of compounds like 4-Amino-3-chloropyridine-2-carboxylic acid, revealing how molecules might self-assemble in the solid state or interact with biological targets through hydrogen bonding and other weak forces. researchgate.net

Theoretical Studies of Proton Transfer Mechanisms

The presence of both a basic amino-pyridine group and an acidic carboxylic acid group makes this compound a candidate for intramolecular or intermolecular proton transfer. Theoretical studies can elucidate the mechanisms of these processes. researchgate.net Computational methods, often using DFT, can map the potential energy surface for the proton transfer reaction.

These studies involve locating the transition state structure for the proton transfer and calculating the associated activation energy barrier. nih.gov The calculations can determine whether the proton transfer is likely to occur spontaneously and can explore the influence of the surrounding environment, such as a solvent, on the reaction energetics. researchgate.netnih.gov For complexes involving carboxylic acids and pyridines, the difference in pKa values (ΔpKa) is a strong predictor of whether proton transfer will occur to form a molecular salt. rsc.orgbgu.ac.il

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information on isolated molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments and over longer timescales.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. For substituted pyridine derivatives, docking studies have been used to identify probable binding modes within the active sites of enzymes, highlighting key interactions such as hydrogen bonds with specific amino acid residues. nih.govfigshare.com

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. youtube.com An MD simulation can reveal the dynamic stability of a ligand-protein complex, show how water molecules mediate interactions, and allow for the calculation of binding free energies. nih.govfigshare.com These simulations provide a more realistic view of how a molecule like this compound might behave in a biological system, complementing the static picture provided by quantum calculations. nih.govfigshare.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction of a ligand, such as this compound, with a specific protein target.

While direct molecular docking studies on this compound are not extensively detailed in the available literature, research on analogous pyridine carboxylic acid derivatives provides valuable insights. For instance, studies on similar compounds like 2-chloropyridine-4-carboxylic acid have demonstrated their potential as inhibitors for specific proteins by binding to their active sites. tandfonline.com In a typical docking analysis, the ligand is placed in the binding site of a target protein, and its conformation is explored. The binding energy is a key metric; a more negative value suggests a stronger, more stable interaction between the ligand and the protein. tandfonline.com For related pyridine derivatives, docking studies have identified key interactions, such as hydrogen bonds formed by the carboxylic acid group and the pyridine nitrogen, which are crucial for stabilizing the ligand-protein complex.

Pharmacophore Development and Molecular Field Analysis for Structure-Activity Relationships

Pharmacophore modeling and Structure-Activity Relationship (SAR) studies are vital for understanding how the chemical structure of a compound relates to its biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For pyridine and pyrimidine (B1678525) derivatives, pharmacophoric features often include a hydrophobic moiety, a hydrogen-bond donor in a spacer region, and a flat heteroaromatic moiety that can occupy the adenine-binding pocket in kinases. nih.gov SAR studies on related pyrimidine-4-carboxamides have been conducted to optimize potency and other properties by modifying substituents at various positions on the heterocyclic ring. acs.org These studies help in identifying which functional groups on the this compound molecule—such as the amino group, chlorine atom, and carboxylic acid—are critical for its activity. This knowledge guides the design of new analogues with improved efficacy and selectivity.

In-silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In-silico ADME prediction has become an indispensable tool in the early stages of drug development, offering a computational forecast of a compound's pharmacokinetic profile. researchgate.net These predictions help to identify potential liabilities of a drug candidate, saving significant time and resources. researchgate.netmdpi.com Computational models can estimate various properties, including solubility, permeability, and potential interactions with metabolic enzymes. mdpi.com For this compound, these predictions would provide crucial insights into its potential behavior within a biological system, guiding its development as a potential therapeutic agent. nih.gov

Druglikeness Profiling and Lipinski's Rule of Five Compliance

"Druglikeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is, which helps in filtering out molecules that are unlikely to become successful drugs. Lipinski's Rule of Five is a widely used rule of thumb to evaluate druglikeness and predict if a compound has properties that would make it a likely orally active drug in humans. wikipedia.orgtaylorandfrancis.com The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic. wikipedia.org

The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass of less than 500 daltons. wikipedia.org

An octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

This compound adheres to these criteria, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule | Compliance |

| Molecular Weight | 172.57 g/mol biosynth.com | < 500 Da | Yes |

| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (from N in pyridine, two O in -COOH, and N in -NH₂) | ≤ 10 | Yes |

| Log P (calculated) | Varies by algorithm, but generally < 5 | ≤ 5 | Yes |

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics, such as in optical signal processing. researchgate.net Organic compounds, particularly those with delocalized π-electron systems, have shown significant potential as NLO materials. researchgate.net The NLO response is related to the relocation of π-electrons under an applied electric field. researchgate.net

Computational quantum chemical investigations are used to predict these properties. Studies on related organic materials, such as aminopyridine-based compounds, have demonstrated remarkable NLO behavior. researchgate.net For instance, the second harmonic generation (SHG) efficiency of 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate has been found to be 4.8 times that of the standard KDP (Potassium dihydrogen phosphate) crystal. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can determine properties like dipole moment, linear polarizability, and first and second hyperpolarizabilities, which are indicators of NLO activity. researchgate.netnih.gov Such computational studies would be essential to evaluate the potential of this compound as a candidate for NLO applications.

Biological and Preclinical Evaluation of 4 Amino 3 Chloropyridine 2 Carboxylic Acid Derivatives

Antimicrobial and Antitubercular Activity Assessment

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of 4-amino-3-chloropyridine-2-carboxylic acid have been investigated for their potential as antibacterial, antifungal, and antitubercular agents. This section details the in vitro evaluation of these compounds against various microbial strains.

In vitro Antimicrobial Screening against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of the aminopyridine scaffold have demonstrated notable activity against a spectrum of bacterial pathogens. Specifically, a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in vitro antimicrobial effects. researchgate.netresearchgate.net The screening was conducted using the agar-well diffusion method against three Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Bacillus licheniformis) and three Gram-negative bacteria (Escherichia coli, Acetobacter sp., and Pseudomonas aeruginosa). researchgate.net

The results indicated that the antimicrobial efficacy is significantly influenced by the nature and position of substituents on the phenyl ring linked to the azomethine group. researchgate.net Compounds featuring electron-withdrawing groups, such as fluoro, chloro, and bromo, exhibited the most significant biological activity against the tested microorganisms. researchgate.net For instance, a derivative with a fluoro group at the para-position of the phenyl ring (Compound 3f) showed high potency, with Minimum Inhibitory Concentration (MIC) values ranging from 2-7 µg/ml. researchgate.net In contrast, derivatives with electron-donating groups like methoxy (B1213986) showed comparatively lower antimicrobial activity. researchgate.net

| Compound Derivative | Substituent Group | Gram-Positive Bacteria (MIC, µg/ml) | Gram-Negative Bacteria (MIC, µg/ml) | Reference |

|---|---|---|---|---|

| Compound 3f | p-Fluoro | 2-7 | 2-7 | researchgate.net |

| Compound 3d | o,p-Difluoro | 5-11 | 5-11 | researchgate.net |

| Compound 3b | p-Chloro | 6-11 | 6-11 | researchgate.net |

| Compound 3c | p-Bromo | 6-18 | 6-18 | researchgate.net |

| Compound 3g | 2,4-Dinitro | 6-25 | 6-25 | researchgate.net |

| Compound 3h | p-Methoxy | 25-36 | 25-36 | researchgate.net |

In vitro Antimicrobial Screening against Fungal Strains

The same series of 2-amino-4-chloropyridine derivatives were also screened for their antifungal properties against three fungal strains: Penicillium expansum, Aspergillus flavus, and Pichia anomola. researchgate.net The study revealed that several compounds exhibited good antifungal activity. researchgate.net

Similar to the antibacterial screening, the structure-activity relationship indicated that compounds with electron-withdrawing substituents were more potent. The derivatives that showed significant antibacterial activity (3b, 3c, 3d, 3f, and 3g) also demonstrated good antifungal efficacy. researchgate.net This suggests that the structural features contributing to antibacterial action may also be crucial for activity against fungal pathogens.

| Compound Derivative | Substituent Group | Antifungal Activity | Tested Strains | Reference |

|---|---|---|---|---|

| Compound 3f | p-Fluoro | Good | P. expansum, A. flavus, P. anomola | researchgate.net |

| Compound 3d | o,p-Difluoro | Good | P. expansum, A. flavus, P. anomola | researchgate.net |

| Compound 3b | p-Chloro | Good | P. expansum, A. flavus, P. anomola | researchgate.net |

| Compound 3c | p-Bromo | Good | P. expansum, A. flavus, P. anomola | researchgate.net |

| Compound 3g | 2,4-Dinitro | Good | P. expansum, A. flavus, P. anomola | researchgate.net |

In vitro Antitubercular Efficacy against Mycobacterium tuberculosis (Minimum Inhibitory Concentration)

The search for new anti-tuberculosis drugs is a global health priority. Structurally related compounds, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives which share a similar nitrogen-containing heterocyclic core, have been evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). nih.gov A library of these compounds was assayed against a green fluorescent protein (GFP) reporter strain of Mtb using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC). nih.gov

The screening identified several potent derivatives. Out of thirty-one compounds evaluated, sixteen showed activity with MIC90 values (the concentration required to inhibit 90% of bacterial growth) ranging from 0.488 to 62.5 µM. nih.gov The most potent compound, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited a MIC90 value of 0.488 µM and was found to be non-cytotoxic to Vero cells, highlighting its potential for further development. nih.gov

| Compound Class | Most Potent Derivative | MIC90 against M. tuberculosis (µM) | Reference |

|---|---|---|---|

| 4-aminopyrrolo[2,3-d]pyrimidines | N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.488 | nih.gov |

| 4-aminopyrrolo[2,3-d]pyrimidines | Compound 10 | < 4 | nih.gov |

| 4-aminopyrrolo[2,3-d]pyrimidines | Compound 15 | < 4 | nih.gov |

| 4-aminopyrrolo[2,3-d]pyrimidines | Compound 23 | < 4 | nih.gov |

| 4-aminopyrrolo[2,3-d]pyrimidines | Compound 24 | < 4 | nih.gov |

Evaluation in Nutrient Starvation Assay Models

A significant challenge in tuberculosis therapy is the persistence of non-replicating or slowly metabolizing bacteria that exhibit tolerance to conventional drugs. The nutrient starvation assay is a laboratory model developed to mimic this persistent state. nih.gov In this model, M. tuberculosis is subjected to a lack of nutrients, causing it to enter a dormant, drug-resistant state characterized by arrested growth and a decreased respiration rate. nih.gov

This model is crucial for identifying novel therapeutic agents that are effective against these persistent bacteria, which are believed to be a major cause of the long duration of TB treatment. nih.gov The assay allows for the screening of compounds against non-growing Mtb, providing insights into their potential to shorten therapy duration. nih.gov While this model is established for evaluating antitubercular agents, specific data on the evaluation of this compound derivatives within this assay were not available in the reviewed literature.

Enzyme Inhibition Studies

Targeting essential microbial enzymes is a proven strategy for developing effective antimicrobial agents. Research into this compound and its analogs has explored their potential as enzyme inhibitors, particularly focusing on dihydroorotate (B8406146) dehydrogenase.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov As rapidly proliferating cells, including pathogens and cancer cells, are highly dependent on this pathway, DHODH has emerged as an attractive therapeutic target. nih.gov

Pyridine (B92270) carboxylic acid derivatives are recognized for their DHODH inhibitory activity. nih.gov Structure-guided development of related 4-quinoline carboxylic acids, which share a similar pharmacophore, has led to the discovery of highly potent DHODH inhibitors. ebi.ac.uk The carboxylic acid moiety is crucial for activity, typically forming hydrogen bonds and salt bridges with key residues like Arginine (R136) and Glutamine (Q47) in the enzyme's active site. Optimization efforts have yielded compounds with IC50 values in the low nanomolar range. For example, quinoline-based analogue 41 was identified as a potent inhibitor with a DHODH IC50 of 9.71 ± 1.4 nM. ebi.ac.uk Similarly, certain amino derivatives of nicotinic and isonicotinic acid have demonstrated potent DHODH inhibition with IC50 values between 3 and 8 nM. nih.gov

| Compound Class | Example Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| Quinoline-based analogue | Compound 41 | Human DHODH | 9.71 ± 1.4 nM | ebi.ac.uk |

| Quinoline-based analogue | Compound 43 | Human DHODH | 26.2 ± 1.8 nM | ebi.ac.uk |

| 1,7-Naphthyridine | Compound 46 | Human DHODH | 28.3 ± 3.3 nM | ebi.ac.uk |

| Acrylamide derivative | Compound 54 | Human DHODH | 32 nM | nih.gov |

| Acrylamide derivative | Compound 42 | Human DHODH | 41 nM | nih.gov |

| Amino(iso)nicotinic acid derivatives | Compounds 265-272 | Human DHODH | 3 - 8 nM | nih.gov |

Inhibition of DNA Methyltransferases (DNMTs)

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. nih.gov Aberrant DNA methylation is a hallmark of many diseases, including cancer, making DNMTs an attractive therapeutic target. nih.gov The inhibition of these enzymes is a primary approach for developing DNA demethylating agents. nih.gov

Research into non-nucleoside inhibitors has identified various chemical scaffolds capable of inhibiting DNMTs. One such class includes compounds with a dicyanopyridine moiety, which have been shown to be selective, reversible inhibitors of DNMT1. nih.gov These inhibitors function by intercalating into hemi-methylated DNA between CpG base pairs through the minor groove, which leads to a conformational change in the DNMT1 active-site loop. nih.gov

While direct studies on this compound derivatives as DNMT inhibitors are not extensively detailed in the provided context, research on related N-benzoyl amino acid derivatives has shown promise. For instance, certain L-glutamic acid derivatives demonstrated the ability to inhibit both DNMT1 and DNMT3A activity in a concentration-dependent manner, with activity observed in the micromolar range. unito.it This suggests that carboxylic acid-containing compounds can be effective scaffolds for DNMT inhibition. The development of small molecule inhibitors that disrupt the function of DNMTs represents a significant area of research for epigenetic therapy. nih.govnih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in degrading a class of endogenous bioactive lipids, including the endocannabinoid anandamide (B1667382). nih.govresearchgate.net Inhibiting FAAH increases the levels of these endogenous ligands, which can produce therapeutic effects such as pain relief and anti-inflammatory action. This has led to the development of various FAAH inhibitors. nih.gov

The design of compounds that possess dual inhibitory activity against both FAAH and cyclooxygenase (COX) enzymes is an area of significant interest. researchgate.net This approach aims to combine the therapeutic benefits of both targets. Research has been conducted on N-(3-methylpyridin-2-yl)amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (B1673479) and naproxen (B1676952). researchgate.net These pyridine-containing derivatives have shown potent FAAH inhibitory activity. For example, the flurbiprofen derivative, Flu-AM1, and the naproxen derivative, Nap-AM1, inhibit FAAH-catalyzed hydrolysis of anandamide with IC50 values in the sub-micromolar range. researchgate.net

The inhibition by Flu-AM1 was found to be reversible and of a mixed-type. researchgate.net The development of such pyridine derivatives highlights a promising strategy for creating dual-action inhibitors that could be beneficial for managing pain and inflammation. researchgate.net

Table 1: FAAH Inhibition by Pyridine-Amide Derivatives

| Compound | Parent Drug | FAAH IC50 (µM) | Reference |

|---|---|---|---|

| Flu-AM1 | Flurbiprofen | 0.44 | researchgate.net |

| Nap-AM1 | Naproxen | 0.74 | researchgate.net |

| Flurbiprofen | - | 29 | researchgate.net |

| Naproxen | - | >100 | researchgate.net |

Evaluation of Cyclooxygenase-2 (COX-2) Inhibitory Potential

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various types of cancer, making it a key target for anti-inflammatory and anticancer drugs. researchgate.netnih.govmdpi.com The selective inhibition of COX-2 over the related COX-1 isoform is desirable to reduce the gastrointestinal side effects associated with traditional NSAIDs. researchgate.net

Derivatives based on various heterocyclic scaffolds, including pyrimidine, have been investigated as potential COX-2 inhibitors. mdpi.com Certain pyrimidine derivatives have demonstrated a higher affinity for the COX-2 isoform compared to COX-1, with inhibitory activities comparable to the reference drug meloxicam. mdpi.com This selectivity is partly attributed to the larger binding pocket in the active site of COX-2. mdpi.com

Molecular docking studies have been employed to understand the binding interactions of potential inhibitors with the COX-2 active site. researchgate.netresearchgate.net These studies have shown that imidazolidinone derivatives can form stable complexes with COX-2, with strong binding affinities. researchgate.net Similarly, N-(3-methylpyridin-2-yl)amide derivatives, such as Flu-AM1, have been shown to retain the COX-inhibitory properties of their parent compounds while also inhibiting FAAH. researchgate.net Flu-AM1 demonstrated a potent, albeit slightly reduced, inhibitory effect on COX enzymes compared to flurbiprofen. researchgate.net This dual-action capability makes such pyridine derivatives interesting candidates for further investigation. researchgate.net

Cellular and Biochemical Assays (Preclinical)

Cytotoxicity Profiling in Cancer Cell Lines (e.g., leukemia cells)